Cas no 6907-72-8 (Ethanamine, N-(1-phenylethylidene)-)

Ethanamine, N-(1-phenylethylidene)- structure
6907-72-8 structure
Product Name:Ethanamine, N-(1-phenylethylidene)-
CAS No:6907-72-8
MF:C10H13N
MW:147.216922521591
CID:392265
PubChem ID:12347240
Update Time:2025-04-19

Ethanamine, N-(1-phenylethylidene)- Chemical and Physical Properties

Names and Identifiers

    • Ethanamine, N-(1-phenylethylidene)-
    • N-ethyl-1-phenylethanimine
    • 6907-72-8
    • (1E)-N-Ethyl-1-phenylethan-1-imine
    • SCHEMBL3444597
    • SCHEMBL13107918
    • SCHEMBL3444595
    • DTXSID00492885
    • Inchi: 1S/C10H13N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b11-9+
    • InChI Key: SOOKNCPNBIBXQO-PKNBQFBNSA-N
    • SMILES: N(/CC)=C(/C)\C1C=CC=CC=1

Computed Properties

  • Exact Mass: 147.104799419g/mol
  • Monoisotopic Mass: 147.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12.4Ų
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